2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
Description
This compound features a tetrazole ring substituted at the 1-position with a 2,3-dimethylphenyl group, connected via a thioether (-S-) linkage to a propanamide backbone. The amide nitrogen is further substituted with a thiazol-2-yl group.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-9-5-4-6-12(10(9)2)21-15(18-19-20-21)24-11(3)13(22)17-14-16-7-8-23-14/h4-8,11H,1-3H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNIBJYZTSJFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,3-dimethylphenylhydrazine with sodium azide under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the tetrazole and thiazole rings with a propanamide group using a thiol linkage. This can be achieved through nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted tetrazoles or thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The propanamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogs with Tetrazole-Thio Linkages
Key Observations :
- Substituent Effects : The ethoxy group in may enhance solubility compared to the hydrophobic dimethylphenyl group in the target compound. Conversely, the chloro substituent in could improve binding affinity to hydrophobic enzyme pockets.
Analogs with Thiazole/Thioether Motifs
Key Observations :
- Thiazole Position : The target compound’s thiazol-2-yl group (vs. thiazol-5-yl in ) may influence binding orientation in biological targets.
- Linker Diversity: Compounds like use phenoxymethyl-triazole linkers, whereas the target employs a direct thioether linkage, which may reduce conformational flexibility.
Physicochemical and Spectral Comparisons
- Melting Points : Derivatives in exhibit melting points ranging from 120–250°C, suggesting variability based on substituent bulk and polarity. The target compound’s dimethylphenyl group likely increases melting point due to enhanced crystallinity.
- Spectral Data : IR and NMR spectra in confirm successful synthesis via characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, NH protons at δ 8–10 ppm). Similar spectral features are expected for the target compound.
Biological Activity
2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, also known as compound CAS 924838-19-7, is a complex organic molecule featuring a tetrazole ring, a thiazole ring, and a propanamide group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
| Molecular Formula | C15H16N6OS |
| Molecular Weight | 316.39 g/mol |
| CAS Number | 924838-19-7 |
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various molecular targets. The tetrazole and thiazole rings can participate in hydrogen bonding and π-π interactions with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activities. The propanamide group contributes to the compound's solubility and bioavailability, enhancing its pharmacological properties .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, tetrazole derivatives have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL for certain tetrazole derivatives, suggesting that the compound may exhibit comparable antimicrobial efficacy .
Antitumor Activity
Thiazole-containing compounds have been recognized for their anticancer potential. Several studies have demonstrated that thiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins. The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxicity against cancer cell lines. For example, compounds with methoxy or dimethyl substitutions showed increased activity in preclinical models .
Anticonvulsant Activity
Some thiazole derivatives have displayed anticonvulsant properties in animal models. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly affect anticonvulsant efficacy. Compounds similar to this compound may possess similar potential based on their structural characteristics .
Study 1: Antibacterial Efficacy
A study evaluated a series of tetrazole derivatives for their antibacterial activity against standard bacterial strains. The results indicated that certain derivatives exhibited MIC values lower than those of reference antibiotics like Ciprofloxacin, highlighting the potential of these compounds in treating bacterial infections .
Study 2: Anticancer Activity
In another investigation focused on thiazole derivatives, several compounds were synthesized and tested against human cancer cell lines. The most active compounds showed IC50 values comparable to doxorubicin, indicating significant anticancer potential. The study emphasized the importance of specific functional groups in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
